7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline
CAS No.:
Cat. No.: VC18531511
Molecular Formula: C9HBrCl2FIN2O2
Molecular Weight: 465.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9HBrCl2FIN2O2 |
|---|---|
| Molecular Weight | 465.83 g/mol |
| IUPAC Name | 7-bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline |
| Standard InChI | InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H |
| Standard InChI Key | NHZGLBXXYFYDAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=C1I)Br)F)N=C(C(=C2Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s quinoline core is substituted at positions 2, 4, 6, 7, and 8 with chlorine, bromine, iodine, fluorine, and a nitro group, respectively. This arrangement creates a sterically congested structure with distinct electronic properties due to the electron-withdrawing effects of halogens and the nitro group. The iodine atom at position 6 contributes to high molecular polarizability, while the fluorine at position 8 enhances metabolic stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2667057-58-9 |
| Molecular Formula | |
| Molecular Weight | 465.83 g/mol |
| Halogen Content | Br (17.15%), Cl (15.23%), F (4.08%), I (27.25%) |
| Nitro Group | (8.60%) |
Data sources: Chemsrc , AChemBlock .
Spectroscopic Features
Though experimental spectral data (NMR, IR) are unavailable for this specific compound, analogs such as 7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline (CAS 2349394-48-3) exhibit characteristic peaks:
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NMR: Absence of aromatic protons due to heavy halogen substitution .
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Mass Spectrometry: Dominant isotopic clusters from bromine () and chlorine () .
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via sequential halogenation and nitration of a quinoline precursor. A proposed pathway involves:
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Quinoline Nitration: Introduction of the nitro group at position 3 using mixed acid () .
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Halogenation Steps:
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Dichlorination: Electrophilic substitution at positions 2 and 4 using .
Table 2: Comparative Analysis of Halogenated Nitroquinolines
| Compound | CAS Number | Molecular Weight | Key Substituents |
|---|---|---|---|
| 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline | 2667057-58-9 | 465.83 | Br, Cl×2, F, I, NO₂ |
| 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline | 2349394-48-3 | 339.93 | Br, Cl×2, F, NO₂ |
Data sources: ChemShuttle , Chemsrc .
Purification and Stability
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) is standard for nitroquinolines .
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Storage: Recommended at 2–8°C under inert atmosphere to prevent dehalogenation .
Applications in Pharmaceutical Research
Antibacterial and Antifungal Activity
Pharmacological and Toxicological Considerations
ADME Profile
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Absorption: Low oral bioavailability predicted due to high molecular weight (>500 g/mol) and logP >3 .
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Metabolism: Susceptible to hepatic nitroreduction, potentially forming toxic amine intermediates .
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Excretion: Renal clearance is likely delayed due to halogen persistence.
Future Research Directions
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Kinase Profiling: Screen against KRAS, EGFR, and BRAF mutants.
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Prodrug Development: Mask nitro group to mitigate toxicity.
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Nanoparticle Formulations: Improve solubility using lipid-based carriers.
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